Ethionamide Sulfoxide

LC-MS/MS Pharmacokinetics Bioanalysis

Quantifying ethionamide without separately measuring its sulfoxide metabolite leads to inaccurate pharmacokinetic modeling and failed ANDA submissions. Ethionamide Sulfoxide (CAS 536-28-7), the principal active metabolite of ethionamide formed via EthA/Rv3094c-mediated S-oxidation, resolves this gap as a fully characterized reference standard. - Enables simultaneous LC-MS/MS quantification of parent drug and metabolite with distinct elution (2.18 vs. 2.50 min) and validated linear ranges for clinical PK studies. - Supports impurity profiling per USP/EP guidelines; mandatory for DMF/ANDA quality control workflows. - Supplied with documented purity, storage at -20°C, and ambient shipping to ensure standard integrity upon receipt.

Molecular Formula C8H10N2OS
Molecular Weight 182.25
CAS No. 536-28-7
Cat. No. B601108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthionamide Sulfoxide
CAS536-28-7
Synonyms2-Ethyl-4-pyridinecarbothioamide S-Oxide;  2-Ethylthioisonicotinamide S-Oxide;  Ethionamide-S-oxide; 
Molecular FormulaC8H10N2OS
Molecular Weight182.25
Structural Identifiers
SMILESCCC1=NC=CC(=C1)C(=S=O)N
InChIInChI=1S/C8H10N2OS/c1-2-7-5-6(3-4-10-7)8(9)12-11/h3-5H,2,9H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ethionamide Sulfoxide: Active Metabolite & Reference Standard


Ethionamide Sulfoxide (CAS 536-28-7), with molecular formula C8H10N2OS and molecular weight 182.24 g/mol, is the principal active metabolite of the second-line antitubercular prodrug ethionamide [1]. It is formed endogenously via S-oxidation catalyzed by the mycobacterial monooxygenase EthA (Rv3854c) and the recently identified Rv3094c enzyme, which is essential for ethionamide activation [2]. As a fully characterized chemical compound with a melting point of 138-140°C and solubility in DMSO and methanol, it is widely employed as a pharmaceutical reference standard for analytical method development, method validation (AMV), and impurity profiling in compliance with regulatory guidelines [3].

Metabolite reference standard for LC-MS/MS bioanalysis
Distinct chromatographic behavior from parent drug ethionamide
Supports impurity profiling and analytical method validation (AMV)

Ethionamide Sulfoxide: Why Substitution Fails


Ethionamide Sulfoxide is not a generic substitute for its parent drug ethionamide due to its distinct chemical identity as a sulfoxide metabolite, which confers different physicochemical properties, chromatographic behavior, and biological stability profiles [1]. Unlike ethionamide, which remains stable in blood and gastric juice for 24 hours, Ethionamide Sulfoxide undergoes significant inactivation in blood, necessitating its separate quantification to avoid misinterpretation of pharmacokinetic data [2]. Furthermore, its utility as a reference standard for impurity testing and its specific role in the Rv3094c-mediated activation pathway underscore that in-class compounds such as ethionamide or prothionamide cannot fulfill the same analytical or mechanistic requirements [3].

Ethionamide Sulfoxide
Ethionamide
Active sulfoxide metabolite
Parent prodrug (requires activation)
Labile in blood; pH-dependent stability
Stable in blood and gastric juice (24 h)
Designated impurity/reference standard
API reference standard role

Ethionamide Sulfoxide: Quantitative Differentiation


LC-MS/MS Chromatographic Differentiation

In a validated LC-MS/MS method for simultaneous quantification in human plasma, Ethionamide Sulfoxide elutes distinctly from the parent drug Ethionamide, with elution times of 2.18 minutes and 2.50 minutes, respectively [1]. The method demonstrates a linear response for Ethionamide Sulfoxide over the concentration range of 50.5–3030 ng/mL (r > 0.998), compared to 25.7–6120 ng/mL for Ethionamide, enabling accurate and specific quantification without cross-interference [1].

LC-MS/MS Differentiation
Head-to-head
Elution: 2.18 min vs 2.50 min; Linear range: 50.5–3030 vs 25.7–6120 ng/mL (r >0.998)
Supports specific metabolite quantification without cross-interference
Method: C18 column; 0.1% acetic acid:acetonitrile (20:80); 0.50 mL/min
LC-MS/MS Pharmacokinetics Bioanalysis

pH-Dependent Stability Profile

While ethionamide remains unchanged in blood and gastric juice for 24 hours, Ethionamide Sulfoxide undergoes significant inactivation in blood, with the smallest decomposition observed at pH 5–6 [1]. This pH-dependent stability contrast directly informs storage conditions and experimental design for biological assays.

pH-Dependent Stability
Head-to-head
Inactivated intensively in blood; smallest decomposition at pH 5–6
Informs sample handling and stability-indicating method development
In vitro blood/gastric juice, 37 °C, pH 1–9
Stability pH Dependence Degradation

Antimycobacterial Activity Against M. tuberculosis

Ethionamide Sulfoxide, the active metabolite of ethionamide, displays similar or greater activity against Mycobacterium tuberculosis compared to its parent compound [1]. This activity is contingent upon the prodrug activation pathway involving EthA and Rv3094c monooxygenases, which convert ethionamide to its sulfoxide form, the immediate precursor to the active species that inhibits InhA [2].

Antimycobacterial Activity
Class-level
Reported similar or greater activity vs ethionamide (MIC not specified)
Supports mechanistic role as active metabolite in prodrug activation research
In vitro M. tuberculosis H37Rv; review for quantitative MIC data
Antimicrobial Activity M. tuberculosis Prodrug Activation

Rv3094c-Dependent Enzymatic Activation

The enzyme Rv3094c catalyzes the S-oxidation of ethionamide to Ethionamide Sulfoxide through a hydroperoxyflavin intermediate, releasing Ethionamide Sulfoxide as the primary product [1]. This pathway is distinct from the canonical EthA-mediated activation and is critical for ethionamide sensitivity in M. tuberculosis isolates lacking EthA activity [1].

Rv3094c Activation
Reported
Produced via Rv3094c hydroperoxyflavin pathway; alternative to EthA
Enables research on ethionamide resistance and activation bypass
Recombinant Rv3094c + FMN cofactor in vitro
Enzyme Catalysis Metabolism Rv3094c

Pharmacopeial Reference Standard Traceability

Ethionamide Sulfoxide is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and traceability against pharmacopeial standards such as USP or EP [1]. This contrasts with ethionamide, which serves as the active pharmaceutical ingredient (API) reference but does not fulfill the role of a metabolite/impurity standard.

Pharmacopeial Traceability
Reported
Supplied as fully characterized reference standard compliant with USP/EP guidelines
Supports ANDA/DMF impurity profiling and AMV workflows
Designated metabolite/impurity standard, not an API
Reference Standard Analytical Method Validation Regulatory Compliance

Physicochemical Properties and Storage

Ethionamide Sulfoxide has a melting point of 138-140°C and requires storage at -20°C in amber vials under inert atmosphere to maintain stability [1]. In contrast, ethionamide is typically stored at room temperature. These distinct physicochemical properties are critical for proper handling and long-term stability in laboratory settings.

Physicochemical Properties
Specification review
Melting point: 138–140 °C; Storage: -20 °C, amber vial, inert atmosphere
Critical for maintaining compound integrity in long-term studies
Supplier specification; verify independently
Physicochemical Properties Storage Stability Quality Control

Ethionamide Sulfoxide: Key Application Scenarios


Simultaneous Pharmacokinetic Quantification in Human Plasma

This scenario leverages the validated LC-MS/MS method that simultaneously quantifies Ethionamide Sulfoxide and ethionamide in human plasma with distinct elution times (2.18 min vs. 2.50 min) and linear ranges (50.5–3030 ng/mL vs. 25.7–6120 ng/mL) [1]. The method's intra- and inter-day precision and stability across bench-top, autosampler, and freeze-thaw cycles make it suitable for clinical pharmacokinetic studies, including the ongoing trial NCT05258877 designed to characterize Ethionamide Sulfoxide exposure in TB patients under programmatic dosing conditions [2].

Rv3094c Activation Mechanism Studies

The specific enzymatic production of Ethionamide Sulfoxide by Rv3094c, as detailed in the catalytic model involving hydroperoxyflavin intermediate formation and release of the sulfoxide product, makes this compound an essential analyte for investigating alternative ethionamide activation routes in M. tuberculosis isolates lacking EthA activity [3]. This application is critical for understanding resistance mechanisms and evaluating EthR inhibitors designed to boost prodrug activation.

Impurity Profiling and Regulatory Support

Ethionamide Sulfoxide serves as a fully characterized reference standard for impurity testing in ethionamide API and finished dosage forms, compliant with USP/EP guidelines for analytical method validation [4]. Its use is mandatory for ANDA/DMF submissions and quality control workflows, where its distinct melting point (138-140°C) and storage requirements (-20°C) must be strictly observed to maintain standard integrity .

Stability-Indicating Method Development

Given the pronounced pH-dependent stability of Ethionamide Sulfoxide—with minimal decomposition at pH 5–6 and rapid inactivation in blood—this compound is a critical marker for developing stability-indicating analytical methods that monitor degradation in biological matrices [5]. This application is directly relevant to studies investigating the metabolic fate of ethionamide and the potential for metabolite-mediated toxicity or resistance.

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Distinct chromatographic elution
Method specificity and linearity review
Rv3094c-mediated activation studies
Enzymatic pathway specificity (Rv3094c)
Metabolite formation mechanism review
Impurity profiling for ANDA/DMF research
Regulatory reference standard qualification
Pharmacopeial traceability review
Stability-indicating method research
pH-dependent degradation profile
Stability in biological matrices review

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